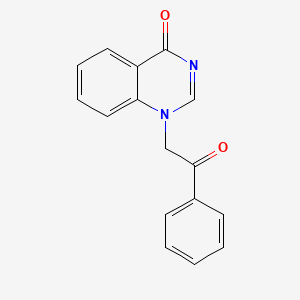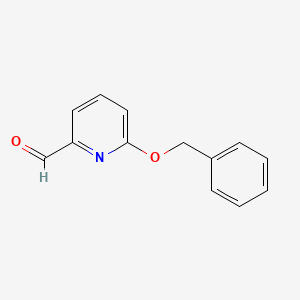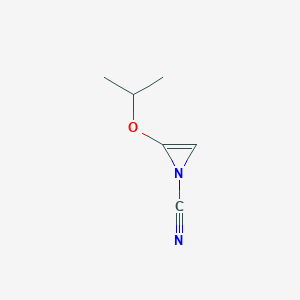
(3R)-3-amino-4-(3-methylphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-amino-4-(m-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a tolyl group attached to the butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(m-tolyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of the compound using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction typically involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry.
Another method involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to form the desired amino acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of ®-3-amino-4-(m-tolyl)butanoic acid often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is becoming increasingly popular in industrial settings.
化学反应分析
Types of Reactions
®-3-amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various functional groups into the compound.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups. These products have diverse applications in different fields.
科学研究应用
®-3-amino-4-(m-tolyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of ®-3-amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
相似化合物的比较
®-3-amino-4-(m-tolyl)butanoic acid can be compared with other similar compounds, such as:
(S)-3-amino-4-(m-tolyl)butanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-(m-tolyl)butanoic acid: Lacks the amino group, resulting in different chemical reactivity and applications.
3-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a tolyl group, leading to different interactions and applications.
The uniqueness of ®-3-amino-4-(m-tolyl)butanoic acid lies in its specific stereochemistry and the presence of the tolyl group, which imparts distinct properties and reactivity compared to other similar compounds.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(3R)-3-amino-4-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI 键 |
SMOOMZALOMCYEF-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C[C@H](CC(=O)O)N |
规范 SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)
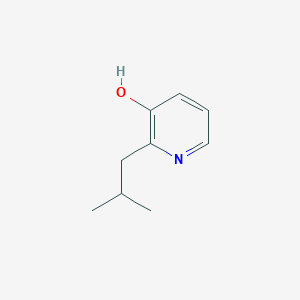
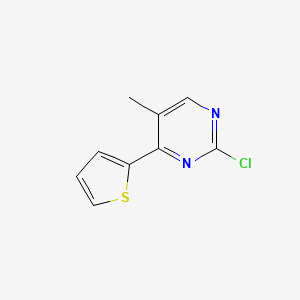
![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)
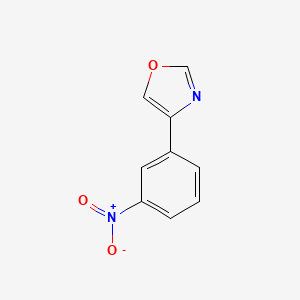
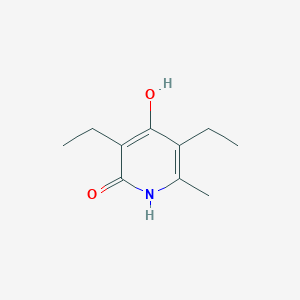
![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)

![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

